molecular formula C10H13N3O4 B12804196 2(1H)-Pyrimidinone, 4-amino-1-(2,3-dideoxy-beta-D-erythro-hex-2-enopyranosyl)- CAS No. 102794-38-7

2(1H)-Pyrimidinone, 4-amino-1-(2,3-dideoxy-beta-D-erythro-hex-2-enopyranosyl)-

Cat. No.: B12804196
CAS No.: 102794-38-7
M. Wt: 239.23 g/mol
InChI Key: KTUNKDVOXRICEI-LKEWCRSYSA-N
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Description

2(1H)-Pyrimidinone, 4-amino-1-(2,3-dideoxy-beta-D-erythro-hex-2-enopyranosyl)- is a complex organic compound that belongs to the class of pyrimidinones This compound is characterized by its unique structure, which includes a pyrimidinone ring and a dideoxy sugar moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Pyrimidinone, 4-amino-1-(2,3-dideoxy-beta-D-erythro-hex-2-enopyranosyl)- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrimidinone Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrimidinone ring.

    Introduction of the Amino Group: The amino group is introduced through nucleophilic substitution reactions, often using reagents like ammonia or amines.

    Attachment of the Dideoxy Sugar Moiety: The dideoxy sugar moiety is attached through glycosylation reactions, which may require the use of protecting groups to ensure regioselectivity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2(1H)-Pyrimidinone, 4-amino-1-(2,3-dideoxy-beta-D-erythro-hex-2-enopyranosyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the amino group and the sugar moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Ammonia, amines, halogens, and other nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

2(1H)-Pyrimidinone, 4-amino-1-(2,3-dideoxy-beta-D-erythro-hex-2-enopyranosyl)- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules such as DNA and proteins.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2(1H)-Pyrimidinone, 4-amino-1-(2,3-dideoxy-beta-D-erythro-hex-2-enopyranosyl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and nucleic acids. The compound can modulate biological pathways by binding to these targets, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2(1H)-Pyrimidinone, 4-amino-1-(2,3-dideoxy-beta-D-erythro-hexopyranosyl)-: Similar structure but with different sugar moiety.

    2(1H)-Pyrimidinone, 4-amino-1-(2,3-dideoxy-beta-D-ribo-hex-2-enopyranosyl)-: Similar structure but with different stereochemistry.

Uniqueness

The uniqueness of 2(1H)-Pyrimidinone, 4-amino-1-(2,3-dideoxy-beta-D-erythro-hex-2-enopyranosyl)- lies in its specific sugar moiety and the resulting biological activity. This compound’s distinct structure allows for unique interactions with biological targets, making it a valuable molecule for research and potential therapeutic applications.

Properties

CAS No.

102794-38-7

Molecular Formula

C10H13N3O4

Molecular Weight

239.23 g/mol

IUPAC Name

4-amino-1-[(2R,3S,6R)-3-hydroxy-2-(hydroxymethyl)-3,6-dihydro-2H-pyran-6-yl]pyrimidin-2-one

InChI

InChI=1S/C10H13N3O4/c11-8-3-4-13(10(16)12-8)9-2-1-6(15)7(5-14)17-9/h1-4,6-7,9,14-15H,5H2,(H2,11,12,16)/t6-,7+,9+/m0/s1

InChI Key

KTUNKDVOXRICEI-LKEWCRSYSA-N

Isomeric SMILES

C1=C[C@@H](O[C@@H]([C@H]1O)CO)N2C=CC(=NC2=O)N

Canonical SMILES

C1=CC(OC(C1O)CO)N2C=CC(=NC2=O)N

Origin of Product

United States

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